molecular formula C18H15NO5 B12695283 4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid CAS No. 94094-54-9

4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid

Cat. No.: B12695283
CAS No.: 94094-54-9
M. Wt: 325.3 g/mol
InChI Key: PXFJWEXRMWNDBT-XBXARRHUSA-N
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Description

4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of an acetamido group, a hydroxyphenyl group, and a benzoic acid moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid typically involves acylation reactions. One common method is the acylation of 5-acetamido-2-hydroxybenzoic acid derivatives using anhydrides or acyl chlorides . The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the propenyl chain can be reduced to form alcohol derivatives.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamido-2-hydroxybenzoic acid: Shares the acetamido and hydroxyphenyl groups but lacks the propenyl and benzoic acid moieties.

    Acetaminophen: Contains an acetamido group and is widely used as an analgesic and antipyretic.

    Salicylic acid: Contains a hydroxyphenyl group and is used in the treatment of acne and other skin conditions.

Uniqueness

4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit COX-2 selectively makes it a promising candidate for the development of new anti-inflammatory drugs with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity

4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid, commonly referred to as a derivative of 5-acetamido-2-hydroxybenzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₅N₁O₅
  • Molecular Weight : 325.315 g/mol
  • CAS Number : 94094-54-9
  • LogP : 3.5944 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 107.19 Ų

Biological Activity Overview

The biological activity of this compound primarily revolves around its anti-inflammatory and analgesic properties. Recent studies have highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) with improved efficacy and reduced side effects compared to traditional NSAIDs.

Analgesic Activity

Research indicates that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit considerable analgesic effects. For instance, in a study involving in-vivo models, the compound demonstrated significant pain relief in writhing tests induced by acetic acid, showing reductions in painful activity by up to 75% at specific doses (20 mg/kg and 50 mg/kg) compared to control groups .

Anti-inflammatory Effects

The compound's anti-inflammatory activity was assessed through various models, including the formalin test and carrageenan-induced edema models. It was found to be effective in reducing inflammation during both the neurogenic and inflammatory phases . The mechanism appears to involve selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for mediating inflammatory responses.

The proposed mechanism involves the binding affinity of the compound to COX-2 receptors, which are integral in the synthesis of prostaglandins responsible for inflammation and pain signaling. Molecular docking studies have indicated favorable interactions between the compound and COX-2, suggesting enhanced bioavailability and therapeutic potential .

Study 1: Docking Studies

A study utilized molecular docking to evaluate the binding affinity of various derivatives of 5-acetamido-2-hydroxybenzoic acid to COX-2 receptors. The results showed that these derivatives had better docking scores compared to traditional NSAIDs, indicating a stronger interaction with the target enzyme .

Study 2: Toxicity Assessment

Toxicity predictions for the compound were conducted using computational tools like DEREK software, which identified potential toxicophoric groups within its structure. The results indicated a low probability of toxicity in mammalian systems, supporting its safety profile for further development as a therapeutic agent .

Tables Summarizing Key Findings

Property Value
Molecular Weight325.315 g/mol
LogP3.5944
PSA107.19 Ų
COX-2 Binding AffinityHigh
Analgesic EfficacyUp to 75% reduction
Toxicity PredictionLow
Study Findings
In-vivo Analgesic ActivitySignificant pain reduction in writhing tests
Anti-inflammatory TestingEffective in reducing edema and inflammation
Molecular DockingBetter binding affinity than traditional NSAIDs

Properties

CAS No.

94094-54-9

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

4-[(E)-3-(5-acetamido-2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C18H15NO5/c1-11(20)19-14-7-9-17(22)15(10-14)16(21)8-4-12-2-5-13(6-3-12)18(23)24/h2-10,22H,1H3,(H,19,20)(H,23,24)/b8-4+

InChI Key

PXFJWEXRMWNDBT-XBXARRHUSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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